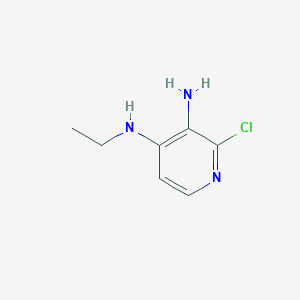

2-Chloro-N4-ethylpyridine-3,4-diamine

CAS No.: 1025509-12-9

Cat. No.: VC2295497

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1025509-12-9 |

|---|---|

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | 2-chloro-4-N-ethylpyridine-3,4-diamine |

| Standard InChI | InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |

| Standard InChI Key | SSKAATGTQVWBEN-UHFFFAOYSA-N |

| SMILES | CCNC1=C(C(=NC=C1)Cl)N |

| Canonical SMILES | CCNC1=C(C(=NC=C1)Cl)N |

Introduction

Chemical Properties

Structural Characteristics

2-Chloro-N4-ethylpyridine-3,4-diamine possesses a pyridine core with three key functional groups:

-

A chlorine atom at position 2

-

A primary amino group (-NH₂) at position 3

-

An ethylamino group (-NHCH₂CH₃) at position 4

This substitution pattern creates a molecule with multiple reactive sites and several capabilities for hydrogen bonding. The positioning of these functional groups relative to the pyridine nitrogen influences the electron distribution across the aromatic ring, which in turn affects its chemical reactivity.

Physical Properties

Based on structural calculations and comparison with this analog, 2-Chloro-N4-ethylpyridine-3,4-diamine would have:

-

An expected molecular formula of C₇H₁₀ClN₃

-

A calculated molecular weight approximately 14 atomic mass units higher than its methyl analog (due to the additional -CH₂- unit)

The compound's physical state at room temperature is likely to be a solid, with limited water solubility but reasonable solubility in organic solvents, which is typical for compounds of this structural class.

The following table compares the known properties of the methyl analog with the expected properties of 2-Chloro-N4-ethylpyridine-3,4-diamine:

Chemical Reactivity

The reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine is dictated by the presence of its three key functional groups, each offering distinct reaction possibilities:

-

Chlorine at position 2: The 2-chloropyridine moiety is typically reactive toward nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen activates this position toward nucleophilic attack. This site could potentially participate in palladium-catalyzed coupling reactions similar to those described for other halogenated heterocycles .

-

Primary amino group at position 3: This functional group can participate in numerous reactions typical of aromatic amines, including:

-

Acylation reactions to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization reactions

-

Participation as a nucleophile in coupling reactions

-

-

Secondary amino group (ethylamino) at position 4: The secondary amine offers reactivity similar to the primary amine but with distinct differences in nucleophilicity and steric considerations. The ethyl group introduces additional steric bulk compared to methyl analogs, potentially affecting reaction rates and selectivity.

The presence of multiple nitrogen-containing functional groups also suggests potential metal coordination properties, which could be relevant for applications in catalysis or material science.

Synthesis Methods

Modern Approaches

More modern and selective approaches to preparing substituted aminopyridines often involve advanced methodologies. A patent describing the preparation of 2,4-diaminopyridine outlines a multi-step synthetic pathway that could be adapted for related compounds :

-

Oxidation of 2-chloropyridine to form the corresponding N-oxide

-

Nitration under controlled conditions to introduce a nitro group

-

Substitution reactions to introduce amine functionalities

-

Selective reduction steps

-

Alkylation of appropriate amino groups

This approach provides greater control over the regioselectivity of the reactions, which is crucial for obtaining the desired substitution pattern. The patent describes specific reaction conditions:

"Under the effect of oxygenant, oxidizing reaction occurs, obtain 2-chloropyridine oxynitride; nitration reaction, under the effect of nitration mixture, occurs in 2-chloropyridine oxynitride, obtains the chloro-4-nitropyridine of 2-oxynitride..."

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions have become important methods for synthesizing complex nitrogen-containing compounds and could be applicable to the synthesis or derivatization of compounds like 2-Chloro-N4-ethylpyridine-3,4-diamine .

For such compounds, relevant palladium-catalyzed processes could include:

-

Buchwald-Hartwig amination for the introduction of amino groups

-

Selective functionalization of existing amino groups

-

Replacement of the chloro substituent through cross-coupling reactions

The literature notes that "Pd-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives" , and similar principles could apply to pyridine derivatives. Various catalyst systems have been developed for these transformations, including those based on ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolylidene (L24) .

Applications

Research Applications

The primary application of 2-Chloro-N4-ethylpyridine-3,4-diamine appears to be in research and development settings, as indicated by its designation "For R&D use only" . Potential research applications include:

-

Use as an intermediate in organic synthesis pathways

-

Serving as a building block for the preparation of more complex heterocyclic compounds

-

Structure-activity relationship studies in medicinal chemistry

-

Development and optimization of synthetic methodologies

The multi-functional nature of the compound makes it potentially valuable in developing selective transformation methodologies, where chemists seek to differentiate between similar functional groups.

Synthetic Utility

The presence of three distinct functional groups (chloro, primary amino, and secondary amino) makes 2-Chloro-N4-ethylpyridine-3,4-diamine a potentially valuable synthetic building block. The compound could find utility in:

-

Preparation of fused heterocyclic systems

-

Development of ligands for coordination chemistry

-

Synthesis of compounds with potential biological activity

-

Preparation of materials with specific electronic or optical properties

Palladium-catalyzed reactions, in particular, have been demonstrated as effective methods for transforming similar amine-containing compounds into more complex structures .

Related Compounds

Structural Analogs

Several structural analogs of 2-Chloro-N4-ethylpyridine-3,4-diamine are mentioned in the chemical literature, providing context for understanding this compound:

-

2-Chloro-N4-methylpyridine-3,4-diamine (CAS#: 50432-67-2):

-

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine:

These related structures provide valuable comparison points for understanding the potential properties and reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine.

Comparative Analysis

The following table presents a comparative analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine and its structural analogs, highlighting key differences that may influence their chemical behavior:

| Compound | Core Structure | Substitution Pattern | Key Differences |

|---|---|---|---|

| 2-Chloro-N4-ethylpyridine-3,4-diamine | Pyridine | 2-Cl, 3-NH₂, 4-NHEt | Reference compound |

| 2-Chloro-N4-methylpyridine-3,4-diamine | Pyridine | 2-Cl, 3-NH₂, 4-NHMe | Smaller alkyl group at N4 position; potentially different steric and electronic effects |

| 2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine | Pyrimidine | 2-Cl, 4-N(Me)₂, 5-NH₂ | Different heterocyclic core; tertiary amine instead of secondary amine; different positions of amino groups |

The differences in substitution patterns and core structures would be expected to result in distinct reactivity profiles, particularly in nucleophilic aromatic substitution reactions, hydrogen bonding capabilities, and coordination chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume